1-(azetidin-3-yl)-3-methyltetrahydropyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(azetidin-3-yl)-3-methyltetrahydropyrimidin-2(1H)-one is a heterocyclic compound that features both azetidine and tetrahydropyrimidinone moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azetidin-3-yl)-3-methyltetrahydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of azetidine derivatives with suitable pyrimidine precursors under controlled conditions. For example, the reaction of 3-azetidinylamine with 3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(azetidin-3-yl)-3-methyltetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
1-(azetidin-3-yl)-3-methyltetrahydropyrimidin-2(1H)-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(azetidin-3-yl)-3-methyltetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine hydrochloride: Another azetidine derivative with different functional groups.
2-(azetidin-3-yl)ethanol: A compound with an azetidine ring and an ethanol group.
3-(azetidin-3-yl)-1H-pyrazole dihydrochloride: A compound with both azetidine and pyrazole moieties.
Uniqueness
1-(azetidin-3-yl)-3-methyltetrahydropyrimidin-2(1H)-one is unique due to its combination of azetidine and tetrahydropyrimidinone rings, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H15N3O |
---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
1-(azetidin-3-yl)-3-methyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C8H15N3O/c1-10-3-2-4-11(8(10)12)7-5-9-6-7/h7,9H,2-6H2,1H3 |
InChI-Schlüssel |
FSDYLNAKFNSTAD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCN(C1=O)C2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.